molecular formula C21H21ClN4O2 B2846816 5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775357-62-4

5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2846816
CAS RN: 1775357-62-4
M. Wt: 396.88
InChI Key: WZYPQKMFNJRBSZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a benzoyl group indicates a carbonyl group (C=O) attached to a benzene ring. The compound also has a methylphenyl group, which is a benzene ring with a methyl group (CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the benzoyl moiety could undergo reactions such as nucleophilic acyl substitution or reduction. The triazole ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence and position of functional groups, and the configuration of its atoms .

Scientific Research Applications

Antimicrobial Activities

Compounds related to 5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and assessed for their antimicrobial properties. For instance, some 1,2,4-triazole derivatives showed good or moderate activities against test microorganisms, suggesting potential applications in addressing bacterial and fungal infections (Bektaş et al., 2007).

EGFR Inhibitors in Cancer Research

Studies involving benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related to the compound , have revealed their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors. This suggests a possible application in cancer research, particularly in understanding and potentially treating cancers driven by EGFR mutations or overexpression (Karayel, 2021).

Neuropharmacology

Derivatives similar to this compound have been investigated in neuropharmacology. For example, certain heterocyclylpiperidines have been studied as ligands for human dopamine receptors, indicating potential applications in understanding and treating neurological conditions or psychiatric disorders (Rowley et al., 1997).

Antifungal Properties

Another research avenue for compounds of this class includes exploring their antifungal properties. Novel compounds synthesized from triazoles have demonstrated significant antimicrobial activity against various microorganisms, including fungi, suggesting potential applications in developing new antifungal agents (Suresh et al., 2016).

Pharmacological Studies

Pharmacological evaluations of these compounds have also been conducted. For instance, certain 1,2,4-triazoles have been synthesized and tested for their potential as antimicrobial and antitubercular agents, indicating their relevance in medical research and drug development (Rishikesan et al., 2021).

Solubility and Partitioning Studies

Research on the solubility thermodynamics and partitioning processes in biologically relevant solvents of compounds related to this compound is crucial for understanding their pharmacokinetics and optimizing drug delivery methods (Volkova et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase B-raf, and modulates its activity

Biochemical Pathways

The compound’s interaction with serine/threonine-protein kinase B-raf affects various biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The downstream effects of these pathway modulations are complex and depend on the specific cellular context .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its subsequent effects . .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled and used .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effectiveness in its intended use. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

3-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-14-5-7-18(8-6-14)26-19(23-24-21(26)28)15-9-11-25(12-10-15)20(27)16-3-2-4-17(22)13-16/h2-8,13,15H,9-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPQKMFNJRBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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